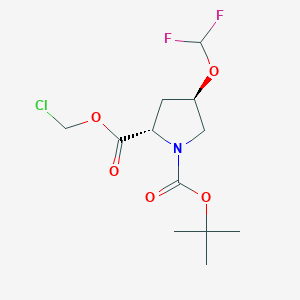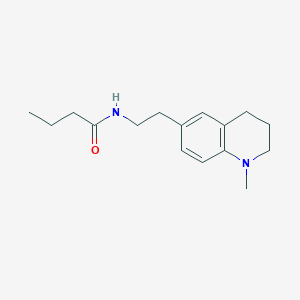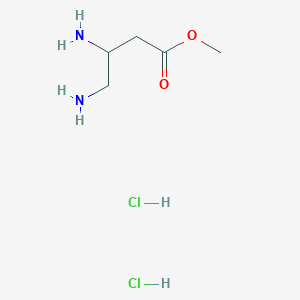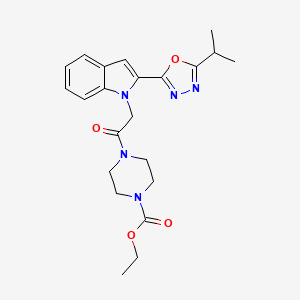
1-tert-butyl 2-chloromethyl (2S,4R)-4-(difluoromethoxy)pyrrolidine-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-butyl 2-chloromethyl (2S,4R)-4-(difluoromethoxy)pyrrolidine-1,2-dicarboxylate is a useful research compound. Its molecular formula is C12H18ClF2NO5 and its molecular weight is 329.72. The purity is usually 95%.
BenchChem offers high-quality 1-tert-butyl 2-chloromethyl (2S,4R)-4-(difluoromethoxy)pyrrolidine-1,2-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-tert-butyl 2-chloromethyl (2S,4R)-4-(difluoromethoxy)pyrrolidine-1,2-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
N-Protection of Amines
This research area involves the development of efficient methods for the N-tert-butoxycarbonylation of amines, which is crucial for protecting amines in various chemical reactions. The use of pyridinium 2,2,2-trifluoroacetate ([Py][OTf]) as a catalyst has been highlighted for its efficiency and reusability, offering clean reactions, short reaction times, and high yields, which are significant advantages in organic synthesis (Karimian & Tajik, 2014).
Enantioselective Synthesis
Another research direction is the enantioselective synthesis of N-tert-butyl disubstituted pyrrolidines through a nitrile anion cyclization strategy. This process allows for a practical asymmetric synthesis with high yield and excellent enantiomeric excess, demonstrating the compound's significance in creating chiral pyrrolidine derivatives with potential pharmaceutical applications (Chung et al., 2005).
Material Science Applications
The compound has also found applications in material science, such as in the synthesis of polyisobutylene with specific end-functionalizations. Research demonstrates its role in creating polymers with desirable properties, such as varying the polymer chain ends, which is critical for developing advanced materials with tailored features (Morgan & Storey, 2010).
Aromatic Polyamides Synthesis
The synthesis of aromatic polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from tert-butyl compounds showcases the versatility of tert-butyl derivatives in creating high-performance polymers. These polymers exhibit remarkable solubility, thermal stability, and mechanical properties, making them suitable for various industrial applications (Hsiao, Yang, & Chen, 2000).
Propriétés
IUPAC Name |
1-O-tert-butyl 2-O-(chloromethyl) (2S,4R)-4-(difluoromethoxy)pyrrolidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClF2NO5/c1-12(2,3)21-11(18)16-5-7(20-10(14)15)4-8(16)9(17)19-6-13/h7-8,10H,4-6H2,1-3H3/t7-,8+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDZRTSTEBCCKA-SFYZADRCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OCCl)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)OCCl)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClF2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2561855.png)
![6-oxo-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2561856.png)
![N-methyl-N-(3-methylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2561857.png)
![N-[[4-(2-methoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2561858.png)


![2-({[(1-Cyanocycloheptyl)carbamoyl]methyl}(cyclopentyl)amino)acetamide](/img/structure/B2561866.png)




![(3Z)-3-{[(3-methoxyphenyl)amino]methylidene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2561876.png)

![Ethyl 4-[[2-(4-fluoroanilino)-2-oxoethyl]amino]benzoate](/img/structure/B2561878.png)